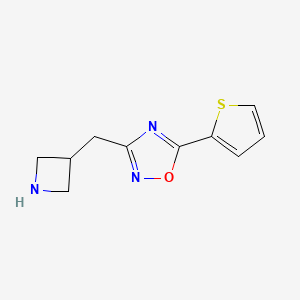

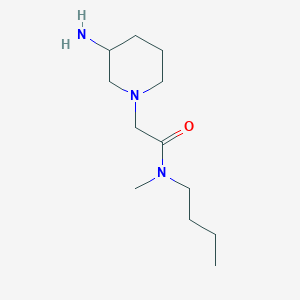

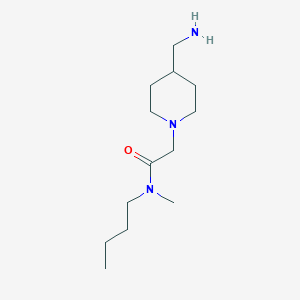

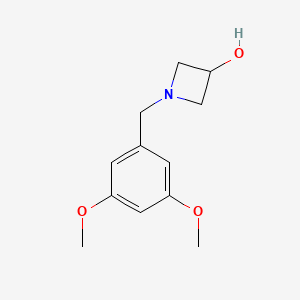

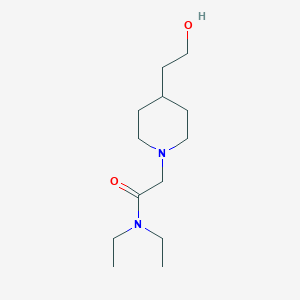

2-(3-aminopiperidin-1-yl)-N-butyl-N-methylacetamide

Übersicht

Beschreibung

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

In the industrial manufacturing process of linagliptin, a drug that contains a similar piperidinone structure, cyclization of 1-(2-aminophenyl)ethanone with 2-chloroacetonitrile in the presence of hydrogen chloride is used . An organophotocatalysed [1 + 2 + 3] strategy has also been developed to enable the one-step access to diverse 2-piperidinones from ammonium salts, alkenes, and unsaturated carbonyl compounds .

Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .

Chemical Reactions Analysis

The reaction of 2,4-substituted pyridines, a class of compounds related to piperidines, was found to be incomplete in certain cases with the formation of tetrahydropyridines .

Wissenschaftliche Forschungsanwendungen

Biological Effects of Acetamide and Formamide Derivatives

Research on acetamide, formamide, and their derivatives has significantly contributed to our understanding of their biological effects. Kennedy (2001) provides an update on the toxicology of these chemicals, highlighting their continued commercial importance and the extensive data generated over the years on their biological consequences. This review discusses the variability in biological responses among these chemicals, reflecting the diverse applications and safety considerations in their use (Kennedy, 2001).

N-Phenylpiperazine Derivatives in Medicinal Chemistry

The N-phenylpiperazine subunit is a versatile scaffold in medicinal chemistry, with some derivatives advancing to late-stage clinical trials for CNS disorders. This demonstrates the "druglikeness" of the scaffold, suggesting its potential in a wide range of therapeutic fields beyond the CNS. The review by Maia, Tesch, and Fraga (2012) explores the contemporary profile of patents on N-phenylpiperazine derivatives, suggesting new research fields for exploration and highlighting the diverse therapeutic potential of these compounds (Maia, Tesch, & Fraga, 2012).

Application of Metathesis Reactions in Synthesis

The synthesis and functionalization of β-amino acid derivatives, including those involving piperidine structures, have seen significant advancements through metathesis reactions. Kiss, Kardos, Vass, and Fülöp (2018) review the methodologies used for constructing spiropiperidines and other related compounds, emphasizing the importance of these reactions in accessing new types of molecular entities with specific properties. This highlights the role of chemical synthesis techniques in developing novel compounds for various applications (Kiss, Kardos, Vass, & Fülöp, 2018).

Wirkmechanismus

Target of Action

The primary target of 2-(3-aminopiperidin-1-yl)-N-butyl-N-methylacetamide is Dipeptidyl peptidase 4 . Dipeptidyl peptidase 4 is an enzyme that plays a significant role in glucose metabolism. It is involved in the inactivation of incretin hormones, which stimulate a decrease in blood glucose levels .

Mode of Action

This compound interacts with its target, Dipeptidyl peptidase 4, by binding to it . This binding inhibits the activity of the enzyme, leading to an increase in the levels of incretin hormones . The increased levels of incretin hormones stimulate the secretion of insulin, which in turn lowers blood glucose levels .

Biochemical Pathways

The inhibition of Dipeptidyl peptidase 4 affects the incretin hormone pathway . Incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are released by the intestines in response to food intake . These hormones stimulate the pancreas to release insulin, which helps lower blood glucose levels . By inhibiting Dipeptidyl peptidase 4, this compound increases the levels of these hormones, enhancing their effect .

Pharmacokinetics

It is known that the compound is primarily nonrenally excreted . This suggests that the compound may have a longer half-life and higher bioavailability in the body compared to compounds that are primarily renally excreted .

Result of Action

The result of the action of this compound is a decrease in blood glucose levels . By inhibiting Dipeptidyl peptidase 4 and increasing the levels of incretin hormones, the compound stimulates the secretion of insulin . This leads to a decrease in blood glucose levels, which can be beneficial in the management of conditions such as type 2 diabetes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability and efficacy of the compound . Additionally, the presence of other compounds or drugs can potentially affect the action of this compound through drug-drug interactions . .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

2-(3-aminopiperidin-1-yl)-N-butyl-N-methylacetamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with dipeptidyl peptidase 4 (DPP-4), an enzyme involved in the regulation of glucose metabolism . The interaction between this compound and DPP-4 results in the inhibition of the enzyme’s activity, which can influence glucose homeostasis and insulin secretion.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in studies involving THP-1 macrophage cells, this compound was found to reduce the production of inflammatory cytokines and reactive oxygen species (ROS), thereby ameliorating inflammation . Additionally, it has been reported to affect cholesterol efflux and lipid accumulation in macrophages, highlighting its potential impact on cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound acts as a competitive inhibitor of DPP-4, binding to the enzyme’s active site and preventing its interaction with natural substrates . This inhibition leads to increased levels of active glucagon-like peptide-1 (GLP-1), which in turn enhances insulin secretion and improves glycemic control . The molecular mechanism also involves changes in gene expression, particularly those related to glucose metabolism and inflammation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under normal storage conditions, but its degradation can occur under specific conditions, such as exposure to light or extreme pH . Long-term studies have shown that the compound maintains its inhibitory effects on DPP-4 and its anti-inflammatory properties over extended periods . The stability and efficacy of the compound may vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In diabetic rodent models, chronic treatment with the compound at low therapeutic doses resulted in improved glycemic control and increased basal levels of active GLP-1 . At higher doses, the compound exhibited toxic effects, including hepatotoxicity and nephrotoxicity . These findings suggest that careful dosage optimization is essential to maximize the therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to glucose metabolism. The compound interacts with enzymes such as DPP-4, leading to increased levels of GLP-1 and enhanced insulin secretion . Additionally, it affects the metabolism of lipids by modulating cholesterol efflux and lipid accumulation in macrophages . The compound’s metabolic effects are mediated through its interactions with various cofactors and enzymes involved in these pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. The compound has been shown to interact with membrane transporters that facilitate its uptake into cells . Once inside the cells, it can accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects . The distribution of the compound within the body is influenced by factors such as its solubility, binding affinity, and the presence of transporters.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been found to localize in specific cellular compartments, such as the cytoplasm and the endoplasmic reticulum . This localization is mediated by targeting signals and post-translational modifications that direct the compound to these compartments. The subcellular distribution of the compound can influence its interactions with biomolecules and its overall efficacy.

Eigenschaften

IUPAC Name |

2-(3-aminopiperidin-1-yl)-N-butyl-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3O/c1-3-4-7-14(2)12(16)10-15-8-5-6-11(13)9-15/h11H,3-10,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJKPLTZVZBIJGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)C(=O)CN1CCCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

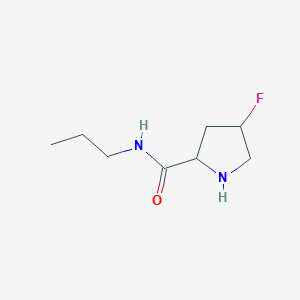

![1-ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one](/img/structure/B1475819.png)